Butyl ethyl sulfone
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Overview
Description
Butyl ethyl sulfone is an organic compound with the molecular formula C6H14O2S. It belongs to the class of sulfones, which are characterized by a sulfonyl functional group attached to two carbon atoms. Sulfones are known for their versatility in organic synthesis and their applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl ethyl sulfone can be synthesized through several methods. One common approach is the oxidation of sulfides. For instance, butyl ethyl sulfide can be oxidized using oxidizing agents like hydrogen peroxide or sodium periodate to yield this compound . Another method involves the sulfonylation of butyl and ethyl groups using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Butyl ethyl sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfoxides or other higher oxidation state compounds.
Reduction: It can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones with higher oxidation states.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfones depending on the nucleophile used
Scientific Research Applications
Butyl ethyl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butyl ethyl sulfone involves its ability to undergo various chemical transformations. The sulfonyl group is highly electron-withdrawing, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where this compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfone: Another simple sulfone with similar reactivity but different physical properties.
Diethyl sulfone: Similar in structure but with two ethyl groups instead of butyl and ethyl.
Methyl ethyl sulfone: Contains a methyl group instead of a butyl group
Uniqueness
Butyl ethyl sulfone is unique due to its specific combination of butyl and ethyl groups, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where a balance of hydrophobicity and reactivity is required .
Properties
CAS No. |
31124-38-6 |
---|---|
Molecular Formula |
C6H14O2S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
1-ethylsulfonylbutane |
InChI |
InChI=1S/C6H14O2S/c1-3-5-6-9(7,8)4-2/h3-6H2,1-2H3 |
InChI Key |
PVSJGAIWOIMZFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CC |
Origin of Product |
United States |
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